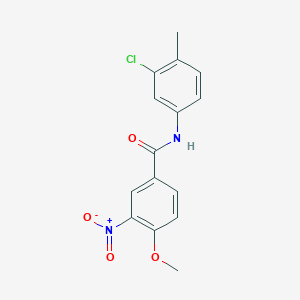![molecular formula C7H10N6S2 B4677968 5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B4677968.png)
5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole
Descripción general
Descripción
5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole typically involves the use of 1H-1,2,4-triazole-3-thiol as a starting material. The compound can be synthesized via a two-step reaction: S-alkylation with chloroacetic acid under Williamson reaction conditions, followed by one-pot cyclization–condensation with triethylorthoformate in an acetic anhydride medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Aplicaciones Científicas De Investigación
5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral, antibacterial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as a high explosive with low sensitivity.
1H-1,2,4-Triazole-3-thiol: Used as a starting material for the synthesis of various triazole derivatives.
3,5-Diamino-1,2,4-triazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-{[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]sulfanyl}-1H-1,2,4-triazole is unique due to its dual sulfur linkage, which imparts distinct chemical and biological properties compared to other triazole derivatives. This structural feature makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-[3-(1H-1,2,4-triazol-5-ylsulfanyl)propylsulfanyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6S2/c1(2-14-6-8-4-10-12-6)3-15-7-9-5-11-13-7/h4-5H,1-3H2,(H,8,10,12)(H,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQDOJALGYDHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCCSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Dimethylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B4677890.png)
![5-imino-2-(4-methylphenyl)-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4677897.png)

![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4677913.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B4677937.png)
![(2E)-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B4677940.png)

![5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4677951.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4677954.png)
![N-(2-furylmethyl)-2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4677963.png)
![4-AMINO-1-(BUTYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE](/img/structure/B4677975.png)



